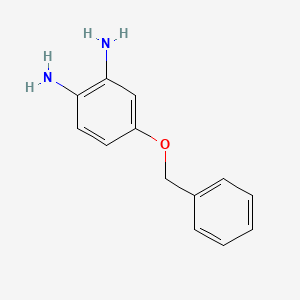

4-(Benzyloxy)benzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVGKXPXBIVFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60523649 | |

| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-17-7 | |

| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Benzyloxy)benzene-1,2-diamine synthesis from 4-(benzyloxy)-2-nitroaniline

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)benzene-1,2-diamine from 4-(Benzyloxy)-2-nitroaniline

Abstract

This compound is a trifunctional synthetic intermediate of significant value in the development of novel pharmaceuticals and high-value chemical entities.[1] Its structure, featuring two nucleophilic amino groups and a versatile benzyloxy moiety, allows for a wide array of subsequent chemical transformations. This guide provides a comprehensive technical overview of its synthesis via the reduction of its common precursor, 4-(benzyloxy)-2-nitroaniline. We will explore the mechanistic underpinnings of the primary synthetic routes—catalytic hydrogenation and chemical reduction with tin(II) chloride—offering detailed, field-proven protocols. The causality behind experimental choices, critical safety considerations, and robust analytical characterization methods are discussed to ensure scientific integrity and reproducibility.

Strategic Overview: The Reduction of an Aromatic Nitro Group

The conversion of 4-(benzyloxy)-2-nitroaniline to this compound is fundamentally a reduction of the aromatic nitro group to a primary amine. The choice of reduction strategy is paramount and is dictated by factors such as substrate compatibility, available equipment, scale, and desired purity profile. The benzyloxy group is generally stable under the conditions for both major methods, serving as an effective protecting group for the phenol functionality.[1][2]

Two principal methodologies dominate this transformation:

-

Catalytic Hydrogenation: This heterogeneous catalytic method employs hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C), to achieve a clean and efficient reduction.[3] It is often favored for its high yields and simple workup, as the primary by-product is water. However, it requires specialized pressure equipment and stringent safety protocols for handling flammable hydrogen gas and pyrophoric catalysts.[4][5][6]

-

Chemical Reduction with Tin(II) Chloride (SnCl₂): This classical method utilizes a stoichiometric metal salt reductant in an acidic medium.[3][7] It is a valuable alternative when catalytic hydrogenation is not feasible due to the presence of other functional groups susceptible to hydrogenolysis or when high-pressure equipment is unavailable.[2][7] The main challenge lies in the workup, which involves the removal of tin salt by-products.[8]

Method 1: Catalytic Hydrogenation using Palladium on Carbon

This method is the preferred route for a clean, high-yielding synthesis when the necessary safety infrastructure is in place. The reaction proceeds through the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst, where the stepwise reduction occurs.

Experimental Protocol: Catalytic Hydrogenation

| Reagent/Material | Grade/Specification | Purpose |

| 4-(Benzyloxy)-2-nitroaniline | >98% Purity | Starting Material |

| Palladium on Carbon (10% Pd, wet) | Degussa type, ~50% water | Catalyst |

| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Anhydrous | Solvent |

| Hydrogen (H₂) Gas | High Purity (>99.9%) | Reducing Agent |

| Nitrogen (N₂) Gas | High Purity, Inert | Purging/Inerting |

| Celite® 545 | Filtration Aid | Catalyst Removal |

| High-Pressure Reactor (e.g., Parr shaker) | Appropriate for >50 psi H₂ | Reaction Vessel |

Step-by-Step Methodology

-

Reactor Preparation and Safety Check: Ensure the high-pressure reactor is clean, dry, and all fittings are secure.[9] Place the entire apparatus within a certified fume hood.[9]

-

Charging the Reactor: To the reactor vessel, add 4-(benzyloxy)-2-nitroaniline (1.0 eq). Under a gentle stream of nitrogen, add the solvent (e.g., Ethanol, 15-20 mL per gram of substrate).

-

Catalyst Addition (Critical Step): Weigh the 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate). Crucially, handle the catalyst in its wet state to mitigate its pyrophoric nature. [4][6] Immediately add the wet catalyst to the reaction mixture. Avoid allowing the catalyst to dry in the air.[6]

-

System Purge: Seal the reactor. Purge the vessel by pressurizing with nitrogen to ~50 psi and then venting the gas. Repeat this cycle at least three times to remove all oxygen.[4][9]

-

Hydrogenation: After the final nitrogen vent, evacuate the vessel briefly and then introduce hydrogen gas to the desired pressure (e.g., 50 psi or using a balloon for atmospheric pressure).

-

Reaction Execution: Begin vigorous stirring and maintain it throughout the reaction. The reduction of a nitro group is exothermic; monitor the temperature and pressure.[4] Hydrogen consumption will be indicated by a pressure drop.

-

Monitoring Completion: The reaction is typically complete within 2-6 hours. Progress can be monitored by TLC (staining with potassium permanganate) or by taking aliquots (after purging with N₂) for LC-MS or ¹H NMR analysis.[5]

-

Post-Reaction Purge and Filtration: Once complete, cease hydrogen flow and purge the system thoroughly with nitrogen (at least 3 cycles).[5][9] Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Carefully filter the reaction mixture through the Celite pad to remove the palladium catalyst. Wash the pad with additional solvent.

-

Product Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which can be purified further if necessary.

Visualization: Catalytic Hydrogenation Workflow

Caption: Workflow for Catalytic Hydrogenation.

Safety Imperatives

-

Pyrophoric Catalyst: Palladium on carbon, especially after use when it is saturated with hydrogen, can ignite spontaneously upon exposure to air.[5][6] Always handle it wet and filter it carefully. Quench the used catalyst on the Celite pad with water before disposal.[5]

-

Flammable Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[6] All operations must be conducted in a well-ventilated fume hood, away from ignition sources, and using leak-tested equipment.[6][9]

Method 2: Tin(II) Chloride Reduction

This protocol provides a robust alternative that circumvents the need for high-pressure apparatus. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with protons sourced from the acidic medium.[7]

Experimental Protocol: SnCl₂ Reduction

| Reagent/Material | Grade/Specification | Purpose |

| 4-(Benzyloxy)-2-nitroaniline | >98% Purity | Starting Material |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent Grade | Reducing Agent |

| Ethanol (EtOH) | Anhydrous | Solvent |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Acidic Medium |

| Sodium Hydroxide (NaOH) | Pellets or 50% aq. soln. | Basification/Quench |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |

| Saturated Sodium Chloride (Brine) | Aqueous Wash | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(benzyloxy)-2-nitroaniline (1.0 eq) in ethanol (10-15 mL per gram).

-

Addition of Reductant: In a separate flask, carefully dissolve SnCl₂·2H₂O (4.0-5.0 eq) in concentrated HCl. This process is exothermic. Cool the tin solution in an ice bath before adding it slowly to the solution of the nitroaniline.

-

Reaction Execution: Heat the resulting mixture to reflux (approx. 80-90°C). The reaction is typically rapid and can be monitored by TLC until the starting material is fully consumed (usually 1-2 hours).[2]

-

Workup - Quenching and Basification (Critical Step): Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice. Place the beaker in an ice bath and, with vigorous stirring, slowly add a concentrated aqueous solution of NaOH (e.g., 10 M or 50% w/w) until the pH is strongly basic (pH > 12).

-

Causality: Initially, a thick white precipitate of tin hydroxides [Sn(OH)₂/Sn(OH)₄] will form. Tin hydroxides are amphoteric; they will redissolve at very high pH to form soluble stannate salts [Sn(OH)₆]²⁻.[8] Achieving this high pH is essential to prevent intractable emulsions during extraction.

-

-

Extraction: Transfer the now homogenous (or finely suspended) basic aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the initial solvent).

-

Washing and Drying: Combine the organic extracts and wash with water, followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Visualization: SnCl₂ Reduction Mechanism

Caption: Simplified Mechanism of SnCl₂ Reduction.

Purification and Analytical Characterization

The crude product from either method can be purified to high homogeneity using silica gel flash column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Characterization Data

| Property | Expected Value / Observation |

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.26 g/mol [1][10] |

| Appearance | Off-white to light brown solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.30 (m, 5H, Ar-H of Benzyl), 6.80-6.60 (m, 3H, Ar-H), 5.05 (s, 2H, O-CH₂-Ph), 3.50 (br s, 4H, 2 x NH₂) ppm.[1] |

| Mass Spec (ESI+) | m/z: 215.1 [M+H]⁺. Characteristic fragment at m/z 91 (benzyl cation).[1] |

| IR (KBr, cm⁻¹) | 3450-3250 (N-H stretch), 1210 (C-O ether stretch) |

Conclusion

The synthesis of this compound from 4-(benzyloxy)-2-nitroaniline is a robust and accessible transformation for synthetic chemists. Catalytic hydrogenation with Pd/C offers a clean and efficient route, provided that appropriate safety measures for handling hydrogen and the pyrophoric catalyst are strictly followed. For laboratories not equipped for high-pressure reactions or for substrates with sensitive functional groups, reduction with tin(II) chloride presents a reliable, albeit less atom-economical, alternative. A thorough understanding of the workup procedure, particularly the basification step to dissolve tin salts, is critical for success with the latter method. The resulting diamine is a valuable building block, poised for further elaboration in diverse drug discovery and materials science programs.

References

-

Benchchem. This compound | 41927-17-7.

-

Benchchem. 4-(Benzyloxy)-2-nitroaniline | 26697-35-8.

-

Across International. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.

-

Industrial Projects. Hydrogenation Reaction Safety In The Chemical Industry.

-

University of Wisconsin-Madison. Hydrogenation SOP.

-

ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations.

-

University of Wisconsin-Madison Chemistry. Hazards associated with laboratory scale hydrogenations.

-

ACS Omega. Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.

-

Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase.

-

Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline.

-

ACS Omega. Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions.

-

Reddit. Odd observation during Pd/C hydrogenation of Nitro group.

-

ACS GCI Pharmaceutical Roundtable. Sn2+ reduction.

-

Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase.

-

PubChem. This compound.

-

MDPI. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.

-

ResearchGate. Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives.

-

MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.

-

The Royal Society of Chemistry. Supplementary Information.

-

MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.

-

IUCr. 4-Benzyloxy-2-nitroaniline.

-

ResearchGate. Reduction of nitro group to a primary amine. a) NaBH4, SnCl2.2H2O,...

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.

-

Reddit. Reduction of aromatic nitro compounds with SnCl2.

-

ChemicalBook. N1-BENZYL-4-CHLORO-BENZENE-1,2-DIAMINE synthesis.

-

Common Organic Chemistry. Nitro Reduction - SnCl2.

Sources

- 1. This compound | 41927-17-7 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 4-(Benzyloxy)-2-nitroaniline | 26697-35-8 | Benchchem [benchchem.com]

- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 5. chem.uci.edu [chem.uci.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. reddit.com [reddit.com]

- 9. njhjchem.com [njhjchem.com]

- 10. This compound | C13H14N2O | CID 13162239 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Versatile Intermediate

An In-Depth Technical Guide to 4-(Benzyloxy)benzene-1,2-diamine: Properties, Synthesis, and Applications

This compound, also known as 4-benzyloxy-1,2-phenylenediamine, is a trifunctional aromatic compound of significant interest to researchers and scientists in organic synthesis and drug development.[1] Its structure, featuring two adjacent (vicinal) amino groups on a benzene ring with a benzyloxy substituent, makes it a highly valuable and versatile building block. The nucleophilic nature of the diamine moiety allows for a wide array of chemical transformations, most notably in the synthesis of complex heterocyclic systems.[1]

Aryl-1,2-diamines are a pivotal class of organic intermediates, primarily because they readily undergo condensation reactions with dicarbonyl compounds to form a diverse range of heterocycles.[1] Among these, benzimidazoles are particularly prominent, forming the core structural motif of numerous pharmacologically active agents.[1][2] The presence of the benzyloxy group not only offers a site for further chemical modification but can also influence the biological activity of the resulting molecules, making this compound a key precursor in the development of new therapeutic agents.[1][3][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications, with a focus on its utility for professionals in the pharmaceutical and chemical sciences.

PART 1: Physicochemical and Structural Properties

The utility of this compound in synthetic chemistry is underpinned by its distinct physicochemical properties and molecular structure.

Core Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 41927-17-7 | [1][5][6][7][8][9] |

| Molecular Formula | C₁₃H₁₄N₂O | [5][6][7] |

| Molecular Weight | 214.26 g/mol | [1][5][6][8] |

| Appearance | Black Solid / Brown to black Powder | [6][10] |

| Boiling Point | 402.4±30.0 °C (Predicted) | [10] |

| Topological Polar Surface Area (TPSA) | 61.3 Ų | [5][6] |

| Complexity | 204 | [5][6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 3 | [6] |

Molecular Structure and Spectroscopic Analysis

The structure of this compound consists of a benzene ring substituted with two adjacent amino groups at positions 1 and 2, and a benzyloxy group (-OCH₂Ph) at position 4. This trifunctional nature—two nucleophilic amines and a modifiable ether linkage—is the source of its synthetic versatility.[1]

Caption: 2D structure of this compound.

Spectroscopic Insights (¹H NMR): Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides clear signals for the molecule's structure.[1]

-

Aromatic Protons: Resonate in the downfield region, typically between δ 6.8 and 7.5 ppm. The specific chemical shifts and splitting patterns are influenced by the three substituents on the benzene ring.[1]

-

Methylene Protons (-O-CH₂-Ph): These protons are readily identifiable and typically appear as a distinct singlet in the range of δ 4.9–5.1 ppm.[1]

-

Amine Protons (-NH₂): The protons of the two amine groups usually give rise to a broad signal.[1]

PART 2: Synthesis Protocols

The most common and practical route for synthesizing this compound involves the reduction of its nitroaromatic precursor, 4-(benzyloxy)-2-nitroaniline.[1] This transformation can be achieved with high efficiency using several methods, including catalytic hydrogenation or chemical reduction.

Illustrative Synthesis Workflow

The general pathway from the nitro-precursor to the final diamine product is a standard aromatic nitro group reduction.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction with Iron Powder

This protocol describes a reliable method for the reduction of 4-(benzyloxy)-2-nitroaniline using iron powder in an acidic medium.

Materials and Reagents:

-

4-(Benzyloxy)-2-nitroaniline

-

Ethanol (EtOH)

-

Acetic Acid (AcOH)

-

Iron powder (Fe)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 4-(benzyloxy)-2-nitroaniline (1 equivalent) in a mixture of ethanol and acetic acid (1:1 v/v).[10]

-

Addition of Reducing Agent: Stir the solution at approximately 15°C and add iron powder (approx. 4 equivalents) portion-wise.[10]

-

Heating: Heat the reaction mixture to 75°C and maintain vigorous stirring for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Quenching and Filtration: Once the starting material is consumed, cool the mixture and concentrate it under reduced pressure to remove the solvents.[10]

-

Neutralization and Extraction: Dissolve the residue in water. Carefully adjust the pH to ~9 with a saturated solution of sodium bicarbonate. Extract the aqueous phase three times with ethyl acetate.[10]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.[10]

-

Purification: Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[10]

Causality and Self-Validation: The use of iron in acetic acid is a classic, robust method for nitro group reduction that is less hazardous than catalytic hydrogenation and tolerant of many functional groups. The acidic medium activates the iron, and the reaction's completion is easily verified by TLC, ensuring a high conversion rate. The aqueous workup with base neutralizes the acid and allows for efficient extraction of the amine product, while the final chromatographic purification ensures high purity.

PART 3: Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the reactivity of its vicinal diamine functionality.

Key Chemical Transformations: Synthesis of Benzimidazoles

The most significant application of this compound is as a precursor for heterocyclic systems like benzimidazoles, quinoxalines, and phenazines.[1] The condensation of the 1,2-diamine with aldehydes or carboxylic acids is a direct and efficient method to construct the benzimidazole ring system, a privileged scaffold in medicinal chemistry.[1][2]

Caption: General scheme for benzimidazole synthesis.

Applications in Medicinal Chemistry

The benzimidazole core is found in a vast number of pharmaceuticals with diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2] By using this compound as a starting material, medicinal chemists can readily synthesize novel benzimidazole derivatives and other heterocyclic compounds.

-

Enzyme Inhibitors: The ability to introduce various substituents allows for the fine-tuning of molecular properties to target specific enzymes. For example, derivatives have been explored as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy.[3]

-

Antimicrobial Agents: The scaffold is a key component in the development of new potential therapeutic agents against microbial infections.[1]

-

Fine-Tuning Pharmacokinetics: The benzyloxy group itself can be deprotected (via hydrogenolysis) to reveal a phenol, providing another handle for modification or acting as a key pharmacophoric feature. This versatility makes it an invaluable tool for structure-activity relationship (SAR) studies.

PART 4: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is a summary based on available Safety Data Sheets (SDS).

-

General Handling: Use in a well-ventilated area. Avoid all personal contact, including the inhalation of dust.[11][12] Do not eat, drink, or smoke when handling.[11] Wash hands thoroughly after handling.[11][13][14]

-

Personal Protective Equipment (PPE):

-

Storage: Keep containers securely sealed in a dry, cool, and well-ventilated place.[7][13][15] Store in the dark and under an inert atmosphere.[7][10]

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[11] Causes skin irritation and serious eye irritation.[10][11] May cause respiratory irritation.[10][11]

Conclusion

This compound stands out as a strategically important and highly versatile chemical intermediate. Its trifunctional molecular architecture provides a robust platform for the synthesis of a wide range of complex molecules, particularly pharmacologically relevant heterocyclic compounds like benzimidazoles. A thorough understanding of its properties, synthetic routes, and reactivity is crucial for chemists and researchers aiming to leverage its potential in drug discovery, materials science, and fine chemical synthesis.

References

- This compound | 41927-17-7 | Benchchem. (URL: )

-

This compound | C13H14N2O | CID 13162239 - PubChem. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE - Bibliomed. (URL: [Link])

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (URL: [Link])

-

This compound - Fluorochem. (URL: [Link])

-

Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors - PubMed. (URL: [Link])

-

Benzene-1,2-diamine: A Comprehensive Overview. (URL: [Link])

Sources

- 1. This compound | 41927-17-7 | Benchchem [benchchem.com]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C13H14N2O | CID 13162239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 41927-17-7|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 41927-17-7 [sigmaaldrich.com]

- 9. This compound [fluorochem.cnreagent.com]

- 10. 3-(Benzyloxy)benzene-1,2-diaMine | 89521-55-1 [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic data for 4-(Benzyloxy)benzene-1,2-diamine (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)benzene-1,2-diamine

Introduction

This compound is a key trifunctional intermediate in organic synthesis, particularly valued in the development of novel heterocyclic compounds for pharmaceutical and materials science applications. Its molecular architecture, featuring two nucleophilic amino groups and a modifiable benzyloxy moiety, offers significant synthetic versatility.[1] Accurate and unambiguous structural confirmation of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, offering insights into the interpretation of the resulting data.

Molecular Structure and Spectroscopic Correlation

The fundamental principle of spectroscopic analysis is that a molecule's unique structure gives rise to a unique spectral fingerprint. The key structural features of this compound that we will probe are:

-

The Substituted Aromatic Ring: A benzene ring with three substituents (two amines and one ether) whose protons and carbons will produce characteristic signals in NMR.

-

The Primary Amine Groups (-NH₂): These groups have distinct stretching and bending vibrations observable in IR spectroscopy.

-

The Benzyloxy Group (-O-CH₂-Ph): This includes an ether linkage (C-O), a methylene bridge (-CH₂-), and a monosubstituted phenyl ring, each with specific spectroscopic signatures.

The following sections will deconstruct the spectra, correlating specific signals and absorptions to these structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure.

¹H NMR Analysis: Mapping the Protons

In ¹H NMR, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups deshield protons, shifting them downfield (higher ppm), while electron-donating groups shield them, moving them upfield (lower ppm).

For this compound, we anticipate signals in four distinct regions:

-

Aromatic Protons (Phenyl Group): The five protons on the monosubstituted phenyl ring of the benzyl group are relatively unperturbed and typically appear as a multiplet in the δ 7.3-7.5 ppm range.[1]

-

Aromatic Protons (Diamine Ring): The three protons on the 1,2,4-trisubstituted benzene ring are more complex due to the competing electronic effects of the two electron-donating amino groups and the electron-donating ether group. Their signals are expected in the aromatic region, generally between δ 6.8 and 7.5 ppm .[1] The precise splitting patterns will depend on their relative positions.

-

Benzyloxy Methylene Protons (-O-CH₂-): The two protons of the methylene bridge are adjacent to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts their signal significantly downfield. They are expected to appear as a sharp singlet (as there are no adjacent protons to couple with) in the range of δ 4.9–5.1 ppm .[1]

-

Amine Protons (-NH₂): The four protons of the two amine groups can exchange with each other and with trace amounts of water in the solvent. This rapid exchange often results in a broad signal that can appear over a wide range, typically between δ 3.0 and 5.0 ppm .[2] Its integration would correspond to four protons.

¹³C NMR Analysis: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule.

-

Aromatic Carbons: Aromatic carbons typically resonate between δ 110 and 160 ppm .[3][4] The carbons bonded to the electronegative oxygen and nitrogen atoms (C-O and C-N) will be shifted further downfield within this range. The carbons of the benzyl group's phenyl ring will also appear here.

-

Benzyloxy Methylene Carbon (-O-CH₂-): The carbon of the methylene group, being attached to an oxygen, is found in the ether region, typically around δ 60-80 ppm .[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly for the labile amine protons.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm for both ¹H and ¹³C NMR.

-

Instrument Setup: Place the sample tube in the NMR spectrometer. The instrument is typically a high-field spectrometer (e.g., 400 MHz or higher) to achieve better signal resolution.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used. For ¹³C, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. Phasing and baseline correction are performed to obtain a clean, interpretable spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of these groups.

For this compound, the key diagnostic absorptions are:

-

N-H Stretching: As a primary aromatic amine, two distinct stretching bands are expected in the 3300-3500 cm⁻¹ region.[6] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) N-H stretching vibrations. These bands are typically sharper and weaker than the broad O-H stretches of alcohols.[7]

-

C-H Stretching: Aromatic C-H stretches appear as a group of absorptions just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- group) appear just below 3000 cm⁻¹.

-

N-H Bending: The scissoring vibration of the primary amine groups gives rise to a characteristic absorption in the range of 1580-1650 cm⁻¹ .[7]

-

C=C Aromatic Stretching: Benzene rings show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Ether Stretching: A strong, distinct band corresponding to the C-O stretch of the aryl alkyl ether is expected in the 1200-1275 cm⁻¹ region.

-

C-N Stretching: The stretching vibration for aromatic amines is typically found between 1250 and 1335 cm⁻¹ .[7]

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation (KBr Pellet Method): a. Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Transfer the powder to a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its structure.

-

Molecular Ion Peak (M⁺): For this compound (C₁₃H₁₄N₂O), the calculated molecular weight is approximately 214.26 g/mol .[1][8] In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 214.

-

Nitrogen Rule: Since the molecule contains an even number of nitrogen atoms (two), its molecular ion will have an even m/z value, consistent with 214.

-

Key Fragmentation Pattern: A hallmark of benzyl-containing compounds is the cleavage of the benzylic C-O bond.[1] This fragmentation is highly favorable as it produces the resonance-stabilized benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion.[9] This results in a very prominent base peak in the spectrum at m/z = 91 .

Other significant fragments could arise from the loss of the entire benzyloxy group or further fragmentation of the aromatic diamine ring system.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Summary and Integrated Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous confirmation of the molecular structure of this compound.

| Spectroscopic Technique | Feature | Expected Observation | Structural Correlation |

| ¹H NMR | Chemical Shift (δ) | ~7.3-7.5 ppm (multiplet) | Protons of the benzyl group's phenyl ring |

| ~6.8-7.5 ppm (multiplets) | Protons on the substituted diamine ring | ||

| ~4.9-5.1 ppm (singlet) | Methylene (-CH₂-) protons of the benzyloxy group | ||

| Broad signal | Amine (-NH₂) protons | ||

| ¹³C NMR | Chemical Shift (δ) | ~110-160 ppm | Aromatic carbons |

| ~60-80 ppm | Methylene (-CH₂-) carbon | ||

| IR | Wavenumber (cm⁻¹) | 3300-3500 (two bands) | Asymmetric & Symmetric N-H stretch (primary amine) |

| 1580-1650 | N-H bend (primary amine) | ||

| 1200-1275 (strong) | C-O ether stretch | ||

| 1250-1335 | C-N aromatic amine stretch | ||

| Mass Spec | m/z Ratio | 214 | Molecular Ion Peak [M]⁺ |

| 91 (often base peak) | Benzyl/Tropylium cation [C₇H₇]⁺ |

The workflow from sample to confirmed structure relies on this synergistic approach.

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation of this compound. ¹H and ¹³C NMR map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amines, ether), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This integrated spectroscopic approach is indispensable for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this vital chemical intermediate.

References

-

Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

-

Nature. Supplementary Information. Available at: [Link]

-

ResearchGate. 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

-

ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4′diamino-4″-benzyloxy triphenylamine (3). Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

ACS Publications. Near-Infrared Spectra of Primary Aromatic Amines. Available at: [Link]

-

13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Reference. Available at: [Link]

-

Chemical shifts. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. Available at: [Link]

-

SpectraBase. Benzyl tert-butyl ether - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

Tables For Organic Structure Analysis. Available at: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

-

PubChem. 4-(Difluoromethoxy)benzene-1,2-diamine. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available at: [Link]

-

JoVE. Video: Mass Spectrometry: Aromatic Compound Fragmentation. Available at: [Link]

-

Semantic Scholar. Article. Available at: [Link]

-

CAS Common Chemistry. (α-Hydroxybenzyl)phosphinic acid. Available at: [Link]

-

NIST WebBook. 4-Methoxy-o-phenylenediamine. Available at: [Link]

-

ResearchGate. (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid... Available at: [Link]

-

Filo. How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel.. Available at: [Link]

-

NIST WebBook. 1,4-Benzenediamine. Available at: [Link]

-

NIST WebBook. 1,4-Dibenzyloxybenzene. Available at: [Link]

-

SpectraBase. (E)-4-Benzyloxy stilbene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. (PDF) N-(4-Nitrobenzyl)benzene-1,2-diamine. Available at: [Link]

Sources

- 1. This compound | 41927-17-7 | Benchchem [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. This compound | C13H14N2O | CID 13162239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

An In-depth Technical Guide to 4-(Benzyloxy)benzene-1,2-diamine (CAS: 41927-17-7): A Strategic Intermediate in Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Aryl-1,2-diamines

Aryl-1,2-diamines, also known as ortho-phenylenediamines, represent a cornerstone class of organic intermediates.[1] Their significance is rooted in the vicinal diamine functionality, a privileged structural element that serves as a versatile precursor for a multitude of heterocyclic systems.[1] These diamines readily undergo condensation reactions with dicarbonyl compounds and their equivalents, providing efficient access to pharmacologically significant scaffolds such as benzimidazoles, quinoxalines, and phenazines.[1] The ability to strategically functionalize the aromatic ring of the aryl-1,2-diamine allows for meticulous control over the physicochemical and biological properties of the resulting molecules, making them indispensable tools in medicinal chemistry and materials science.[1]

Within this class, 4-(Benzyloxy)benzene-1,2-diamine emerges as a compound of particular interest. It uniquely combines the reactive 1,2-diamine moiety with a benzyloxy group. The benzyloxy substituent not only acts as a stable protecting group for the phenol but also functions as a significant pharmacophore, capable of influencing a molecule's lipophilicity, solubility, and binding interactions with biological targets.[1] This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, and applications to empower researchers in leveraging its full synthetic potential.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a synthetic building block is critical for its effective application. This compound is typically a solid at room temperature and is soluble in common organic solvents, a characteristic attributable to its aromatic structure.

Key Compound Properties

A summary of the essential physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 41927-17-7 | [1][2] |

| Molecular Formula | C₁₃H₁₄N₂O | [1][2] |

| Molecular Weight | 214.27 g/mol | [1][2] |

| IUPAC Name | 4-(phenylmethoxy)benzene-1,2-diamine | [2] |

| Appearance | Solid (Typical) | [1] |

| Synonyms | 4-Benzyloxy-1,2-phenylenediamine, 1,2-Diamino-4-benzyloxybenzene | [2] |

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides irrefutable confirmation of the molecular structure and purity of this compound.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for elucidating the connectivity and chemical environment of atoms within the molecule.[1]

-

¹H NMR: The proton NMR spectrum exhibits characteristic signals that are highly informative. Protons on the aromatic rings typically resonate in the downfield region between δ 6.8 and 7.5 ppm.[1] The benzyloxy methylene protons (-O-CH₂ -Ph) are easily identified as a sharp singlet in the δ 4.9–5.1 ppm range.[1] The two primary amine protons (-NH₂) usually appear as a single broad signal, the chemical shift of which can vary with solvent and concentration.[1]

-

¹³C NMR: The carbon NMR spectrum complements the proton data by detailing the carbon framework.[1] Distinct signals are observed for the carbon atoms within the two aromatic rings. The carbon attached to the benzyloxy oxygen is significantly deshielded, and the methylene carbon of the benzyl group also provides a characteristic signal, confirming the presence of the ether linkage.[1]

1.2.2 Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and investigating fragmentation patterns. For this compound, the mass spectrum would prominently feature the molecular ion peak (M+) at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 214.26.[1]

1.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the key functional groups via their characteristic vibrational frequencies.[1] The spectrum of this compound is defined by:

-

N-H Stretching: Two distinct absorption bands in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching vibrations of the primary amine groups.[1]

-

C-H Stretching: Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range.[1]

Section 2: Synthesis and Mechanistic Considerations

The most direct and widely employed synthesis of this compound involves the reduction of an ortho-nitroaniline precursor. This approach is efficient and leverages readily available starting materials.

Primary Synthetic Route: Catalytic Hydrogenation

The preferred method is the catalytic hydrogenation of 4-(Benzyloxy)-2-nitroaniline.[1]

Mechanism and Rationale: This reaction proceeds via the selective reduction of the nitro group to an amine. The choice of catalyst is critical for achieving high yield and selectivity. Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation.[1] It is highly effective at reducing aromatic nitro groups under mild conditions (hydrogen gas at ambient or slightly elevated pressure) while leaving other functional groups, such as the benzyl ether, intact.[1] The benzyl ether is susceptible to hydrogenolysis (cleavage) under harsh conditions, so careful control of temperature, pressure, and reaction time is essential to preserve this functionality. The reaction is typically performed in solvents like ethanol or ethyl acetate.[1]

Sources

An In-Depth Technical Guide to the Solubility of 4-(Benzyloxy)benzene-1,2-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(benzyloxy)benzene-1,2-diamine, a key intermediate in pharmaceutical and materials science research. In the absence of extensive empirical solubility data in public literature, this document establishes a robust predictive framework based on the molecule's physicochemical properties and the principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of solubility principles for this and structurally related aromatic amines.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₃H₁₄N₂O, is a trifunctional aromatic compound of significant interest in organic synthesis.[1] Its structure, featuring two nucleophilic amine groups and a modifiable benzyloxy moiety, makes it a versatile building block for the synthesis of a wide array of complex molecules, including heterocyclic compounds with potential therapeutic applications.[2] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates reaction kinetics, ease of handling, and the feasibility of purification techniques such as recrystallization and chromatography.

This guide will first delve into the molecular characteristics of this compound that govern its solubility. Subsequently, a theoretical framework for predicting its solubility in different classes of organic solvents will be presented, followed by a detailed experimental protocol for the empirical determination of solubility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solute is the cornerstone of predicting its solubility. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| IUPAC Name | 4-(phenylmethoxy)benzene-1,2-diamine | [1] |

| Structure | A benzene ring substituted with a benzyloxy group and two adjacent amine groups. | [1] |

| Hydrogen Bond Donors | 2 (from the two -NH₂ groups) | [1] |

| Hydrogen Bond Acceptors | 3 (from the two nitrogen atoms and the oxygen atom) | [1] |

The presence of both hydrogen bond donors and acceptors, coupled with a significant non-polar aromatic structure, suggests a nuanced solubility profile. The two amine groups can participate in hydrogen bonding with protic solvents, while the aromatic rings and the benzyl group contribute to van der Waals interactions with non-polar solvents.[3]

Theoretical Framework for Predicting Solubility

The age-old chemical maxim "like dissolves like" provides a foundational principle for predicting solubility. This principle is rooted in the thermodynamics of mixing, where a negative Gibbs free energy of mixing (ΔG_mix) indicates a spontaneous dissolution process. ΔG_mix is a function of both the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Influence of Functional Groups on Solubility

The solubility of this compound is a composite of the contributions from its constituent functional groups:

-

Aromatic Rings (Benzene and Phenyl): The two aromatic rings are non-polar and hydrophobic. They will favor interactions with non-polar or moderately polar aromatic solvents through π-π stacking and van der Waals forces. Aromatic amines are generally soluble in solvents like benzene and toluene.

-

Amine Groups (-NH₂): The two primary amine groups are polar and capable of hydrogen bonding. This makes the molecule more soluble in polar protic solvents like alcohols (e.g., ethanol, methanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate). The basic nature of the amine groups also allows for increased solubility in acidic aqueous solutions through salt formation.[4]

-

Ether Linkage (-O-CH₂-): The benzyloxy group introduces an ether linkage, which is polar and can act as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.

Given the mixed polar and non-polar character of this compound, it is expected to exhibit good solubility in a range of polar organic solvents. However, its solubility in highly non-polar solvents like hexane may be limited due to the presence of the polar amine and ether groups. Conversely, its solubility in water is likely to be low due to the large hydrophobic aromatic portion. Aromatic amines with more than six carbon atoms generally have diminished water solubility.[4]

Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent.[5] A smaller difference between the HSP values of the solute and solvent indicates a higher likelihood of dissolution.

Table 2: Predicted Solubility of this compound in Common Organic Solvents Based on Structural Analogy and Polarity

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | High | The amine and ether groups can form strong hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High to Moderate | The polar nature of the solvent can interact with the polar functional groups of the solute. The absence of solvent hydrogen bond donation may slightly limit solubility compared to protic solvents. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic rings of the solute can engage in favorable π-π stacking interactions with the aromatic solvent. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with both the polar and non-polar parts of the molecule. |

| Non-polar Aliphatic | Hexane, Cyclohexane | Low | The large non-polar solvent molecules cannot effectively solvate the polar amine and ether functional groups of the solute. |

Experimental Determination of Solubility

While theoretical predictions provide valuable guidance, empirical determination of solubility is essential for accurate and reliable data. The following section outlines a standard laboratory protocol for determining the qualitative and quantitative solubility of this compound.

Materials and Equipment

-

This compound (solute)

-

A range of organic solvents (e.g., ethanol, acetone, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[7]

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the solvent to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship can be described by the van't Hoff equation.[8] It is crucial to control the temperature during solubility determination to ensure reproducible results.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a critical role. A solvent with a polarity that matches that of the solute will generally be a better solvent.

-

Purity of the Compound: Impurities in the this compound sample can affect its measured solubility.

-

pH of the Medium: In aqueous solutions or protic organic solvents with acidic or basic properties, the pH can significantly impact the solubility of ionizable compounds like amines.[4]

Conclusion

References

-

Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

American Chemical Society. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. [Link]

-

NCERT. (n.d.). Amines. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Solubility of Things. (n.d.). o-Phenylenediamine. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Benzenediamine (CAS 95-54-5). [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. [Link]

-

PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

IS MUNI. (n.d.). Qualitative Analysis of Organic Compounds. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. iscnagpur.ac.in [iscnagpur.ac.in]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

4-(Benzyloxy)benzene-1,2-diamine molecular weight and formula

An In-Depth Technical Guide to 4-(Benzyloxy)benzene-1,2-diamine: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, validated synthetic protocols, and its strategic applications in the creation of pharmacologically relevant molecules.

Introduction: A Molecule of Strategic Importance

This compound, a trifunctional aromatic compound, holds significant value as a molecular scaffold. Its structure uniquely combines the reactive potential of a vicinal or ortho-phenylenediamine with the modifiable properties conferred by a benzyloxy group. Aryl-1,2-diamines are a cornerstone in heterocyclic chemistry, serving as readily available precursors for a multitude of fused ring systems, most notably benzimidazoles.[1] Benzimidazoles are a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.

The benzyloxy moiety serves a dual purpose. It can function as a stable, yet readily cleavable, protecting group for a phenol. More importantly, its incorporation can significantly modulate a molecule's physicochemical properties, such as lipophilicity and solubility, and influence its binding interactions with biological targets.[1][2] This guide elucidates the essential technical details of this compound, providing a foundational resource for its effective utilization in research and development.

Physicochemical and Structural Characteristics

The compound's identity and fundamental properties are summarized below. These characteristics are foundational for its application in chemical synthesis, dictating solubility, reactivity, and analytical detection methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O | [1][3] |

| Molecular Weight | 214.27 g/mol | [1][4] |

| IUPAC Name | 4-(phenylmethoxy)benzene-1,2-diamine | [3] |

| CAS Number | 41927-17-7 | [1][3][5] |

| Appearance | Typically a solid | [1] |

| Common Synonyms | 4-Benzyloxy-1,2-phenylenediamine | [3] |

| InChI Key | UQVGKXPXBIVFMV-UHFFFAOYSA-N | [1] |

Synthesis: Pathways to a Key Intermediate

The most direct and widely employed strategy for synthesizing this compound is the reduction of its corresponding nitroaromatic precursor, 4-(benzyloxy)-2-nitroaniline. This transformation can be achieved with high efficiency through two primary methods: catalytic hydrogenation and chemical reduction.

Method A: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and scalability, avoiding the use of stoichiometric metal reagents.

-

Setup: To a solution of 4-(benzyloxy)-2-nitroaniline in a suitable solvent (e.g., ethanol or ethyl acetate) within a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).[1]

-

Hydrogenation: Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further by recrystallization or column chromatography if necessary.

-

Catalyst Choice: Palladium on carbon is the catalyst of choice due to its high efficacy in reducing aromatic nitro groups without cleaving the benzyl ether under standard conditions. The carbon support provides a high surface area for the reaction.

-

Solvent Selection: Ethanol and ethyl acetate are excellent solvents for both the starting material and the product, and they are relatively inert under hydrogenation conditions.[1]

-

Safety: The careful purging with nitrogen before and after introducing hydrogen is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.

Caption: General workflow for the synthesis via catalytic hydrogenation.

Method B: Chemical Reduction

Chemical reduction using reagents like tin(II) chloride or metallic iron offers a viable alternative, particularly when specialized hydrogenation equipment is unavailable.

A protocol adapted from the synthesis of a related compound provides a robust method.[6]

-

Setup: In a round-bottom flask, dissolve 4-(benzyloxy)-2-nitroaniline in a mixture of ethanol and water (or acetic acid).

-

Reagent Addition: Add iron powder and a catalytic amount of an activator like ammonium chloride or acetic acid.

-

Reaction: Heat the mixture to reflux (typically 75-80°C) and stir vigorously. The reaction is often exothermic.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: After completion, cool the reaction mixture and filter it through Celite® to remove iron salts.

-

Purification: Concentrate the filtrate. If an acidic medium was used, neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9.

-

Extraction: Extract the aqueous phase multiple times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product.[6]

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data | Characteristic Chemical Shifts (δ, ppm) | Notes |

| ¹H NMR | 6.8 - 7.5 | Aromatic protons (from both benzene rings). The substitution pattern influences the specific shifts and coupling constants.[1] |

| 4.9 - 5.1 | A characteristic singlet corresponding to the two methylene protons (-O-CH₂ -Ph) of the benzyloxy group.[1] | |

| Broad Signal | Protons of the two amine groups (-NH₂). The exact shift and broadness can vary with solvent and concentration.[1] | |

| ¹³C NMR | ~100 - 150 | Aromatic carbons. |

| ~70 | Methylene carbon (-O-C H₂-Ph). |

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for synthesizing molecules with therapeutic potential.

Precursor to Heterocyclic Scaffolds

The vicinal diamine functionality is primed for cyclization reactions. It readily condenses with various dicarbonyl compounds or their equivalents to form a diverse range of heterocycles.[1]

-

Benzimidazoles: Reaction with carboxylic acids or aldehydes yields benzimidazoles, a core structure in drugs targeting enzymes and receptors.

-

Quinoxalines: Condensation with α-dicarbonyl compounds produces quinoxalines, another important pharmacophore.

-

Triazines: The compound has been used as a precursor in the synthesis of novel triazine derivatives that were evaluated for antimicrobial properties.[1]

Caption: Role as a building block for bioactive heterocyclic systems.

Influence of the Benzyloxy Group

The benzyloxy group is not merely a passive substituent. It has been identified as a key pharmacophore in various therapeutic agents, including potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[1][2] Its presence can enhance binding to protein targets and improve pharmacokinetic properties by increasing lipophilicity, which can be crucial for crossing biological membranes like the blood-brain barrier.[2]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10] Avoid all personal contact.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[5]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the synthesis of complex organic molecules. Its trifunctional nature provides a robust platform for generating diverse heterocyclic libraries, particularly for drug discovery programs targeting enzymes and receptors. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage its strategic potential in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gökhan-Kelekçi, N., et al. (2017). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. RSC Advances. [Link]

-

Wilson, C. G., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry. [Link]

Sources

- 1. This compound | 41927-17-7 | Benchchem [benchchem.com]

- 2. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H14N2O | CID 13162239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 41927-17-7 [sigmaaldrich.com]

- 5. 41927-17-7|this compound|BLD Pharm [bldpharm.com]

- 6. 3-(Benzyloxy)benzene-1,2-diaMine | 89521-55-1 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physical characteristics of 4-benzyloxy-o-phenylenediamine

An In-depth Technical Guide to the Physical Characteristics of 4-Benzyloxy-o-phenylenediamine

Introduction

4-Benzyloxy-o-phenylenediamine, also known by its IUPAC name 4-(phenylmethoxy)benzene-1,2-diamine, is an aromatic diamine of significant interest in synthetic organic chemistry. Its unique trifunctional nature, featuring two vicinal nucleophilic amine groups and a stable benzyloxy ether linkage, establishes it as a valuable precursor for the synthesis of complex heterocyclic systems. Aryl-1,2-diamines are pivotal building blocks for constructing benzimidazoles, quinoxalines, and phenazines—scaffolds that are prevalent in pharmacologically active agents and advanced functional materials.[1] A thorough understanding of the physical characteristics of 4-benzyloxy-o-phenylenediamine is therefore paramount for researchers and drug development professionals to ensure its proper handling, storage, reaction optimization, and purification.

This guide provides a comprehensive overview of the core physical and spectroscopic properties of 4-benzyloxy-o-phenylenediamine, grounded in both computational data and established principles of chemical analysis. We will delve into its structural and electronic properties, solubility, and spectroscopic signatures, offering field-proven insights into the causality behind its behavior and the experimental choices made during its characterization.

General and Computational Properties

The fundamental identity of a chemical compound begins with its molecular formula and associated identifiers. These properties are crucial for regulatory compliance, literature searches, and computational modeling. The key identifiers and computed properties for 4-benzyloxy-o-phenylenediamine are summarized below.[2]

| Property | Value | Source |

| CAS Number | 41927-17-7 | PubChem[2] |

| Molecular Formula | C₁₃H₁₄N₂O | PubChem[2] |

| Molecular Weight | 214.26 g/mol | PubChem[2] |

| Exact Mass | 214.110613074 Da | PubChem[2] |

| IUPAC Name | 4-(phenylmethoxy)benzene-1,2-diamine | PubChem[2] |

| XLogP3-AA | 2.0 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[2] |

| Rotatable Bond Count | 3 | PubChem (Computed)[2] |

| Topological Polar Surface Area | 61.3 Ų | PubChem (Computed)[2] |

Physical State, Appearance, and Thermal Properties

Physical State: At standard temperature and pressure, 4-benzyloxy-o-phenylenediamine is a solid.

Appearance: Commercial grades of this compound are often described as a black or dark solid. This dark coloration is characteristic of many aromatic diamines and is typically the result of gradual aerial oxidation. Phenylenediamines are highly susceptible to oxidation, which forms intensely colored, polymeric quinone-diimine species. For experimental purposes requiring high purity, the fresh, unoxidized compound is expected to be a crystalline solid with a color ranging from off-white to tan or light brown.

Melting Point: As of the time of this writing, a definitive experimental melting point for 4-benzyloxy-o-phenylenediamine has not been reported in widely accessible literature. The melting point is a critical indicator of purity; a sharp melting range suggests high purity, while a broad and depressed range indicates the presence of impurities.

Solubility Profile

The solubility of a reagent is a critical parameter that dictates the choice of solvent for chemical reactions, purification, and analysis. While quantitative solubility data for 4-benzyloxy-o-phenylenediamine is scarce, a qualitative profile can be expertly predicted based on its molecular structure and by analogy to related compounds like o-phenylenediamine. The molecule possesses both polar (two amine groups, ether oxygen) and nonpolar (two aromatic rings, methylene bridge) regions. This amphiphilic character governs its solubility.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The large, nonpolar benzyloxy and phenyl groups dominate the molecule's character, overcoming the polarity of the two amine groups. |

| Methanol / Ethanol | High | Soluble | The alcohol's ability to hydrogen bond with the amine groups and the ether oxygen, combined with its alkyl chain, facilitates dissolution. |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | As a highly polar aprotic solvent, DMSO is an excellent solvent for many aromatic compounds, particularly those with hydrogen bond donors. |

| Acetone | Medium | Moderately Soluble | Expected to be a suitable solvent, capable of dissolving the compound to a reasonable concentration. |

| Dichloromethane (DCM) | Medium | Sparingly Soluble | May require gentle heating to achieve significant concentrations. |

| Ethyl Acetate | Medium | Sparingly Soluble | Similar to DCM, its moderate polarity may limit high-concentration solutions at room temperature. |

| Toluene | Low | Slightly Soluble | The nonpolar nature of toluene makes it a poor solvent for the polar amine functionalities. |

| Hexanes / Heptane | Low | Insoluble | The compound's polarity is too high for dissolution in nonpolar aliphatic hydrocarbons. |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectroscopic data for 4-benzyloxy-o-phenylenediamine, which are essential for its identification and quality control.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for elucidating the structure of organic molecules by mapping the chemical environment of hydrogen atoms. The predicted spectrum of 4-benzyloxy-o-phenylenediamine in a solvent like CDCl₃ or DMSO-d₆ would exhibit several characteristic signals.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~ 7.30 - 7.50 | Multiplet | 5H | Ar-H (Benzyl ring) | These five protons on the monosubstituted benzyl ring are deshielded and will appear as a complex multiplet. |

| ~ 6.80 - 7.00 | Multiplet | 3H | Ar-H (Diaminobenzene ring) | The electron-donating effects of the amine and benzyloxy groups shield these protons, shifting them upfield relative to benzene (δ 7.36). The exact splitting pattern will be complex due to the substitution pattern. |

| ~ 5.00 | Singlet | 2H | -O-CH₂ -Ph | The methylene protons are adjacent to an oxygen atom and a phenyl ring, placing their signal in this characteristic region. The singlet multiplicity indicates no adjacent protons. |

| ~ 3.5 - 4.5 | Broad Singlet | 4H | -NH₂ | Amine protons are exchangeable and often appear as a broad signal. Their chemical shift is highly dependent on solvent, concentration, and temperature. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy